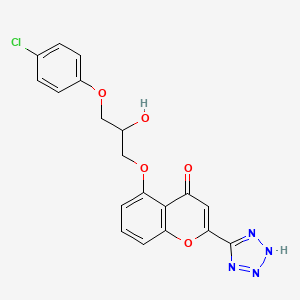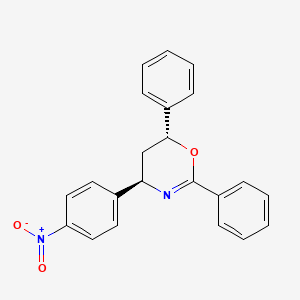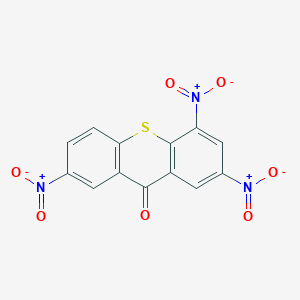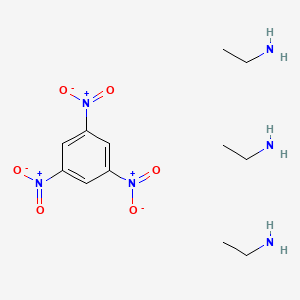
Ethanamine;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine;1,3,5-trinitrobenzene is a compound formed by the combination of ethanamine and 1,3,5-trinitrobenzene. 1,3,5-Trinitrobenzene is a pale yellow solid known for its high explosiveness and is one of the three isomers of trinitrobenzene . Ethanamine, also known as ethylamine, is a simple aliphatic amine. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
1,3,5-Trinitrobenzene can be synthesized through several methods:
Nitration of m-dinitrobenzene: This involves the nitration of m-dinitrobenzene using a mixture of nitric and sulfuric acids.
Decarboxylation of 2,4,6-trinitrobenzoic acid: This method involves heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate.
Industrial Production: The industrial method involves the nitration of 1,3,5-trichlorobenzene to produce 1,3,5-trichloro-2,4,6-trinitrobenzene, which is then reacted with ammonia in a toluene medium.
Analyse Chemischer Reaktionen
1,3,5-Trinitrobenzene undergoes various chemical reactions:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Substitution Reactions: Reactions with primary aliphatic alcohols can lead to the substitution of the nitro group or the generation of σ H-complexes.
Wissenschaftliche Forschungsanwendungen
Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:
Explosives: 1,3,5-Trinitrobenzene is used as a high explosive compound for commercial mining and military applications.
pH Indicator: It has been used as a narrow-range pH indicator.
Vulcanization Agent: It is used as an agent to vulcanize natural rubber.
Synthesis of Other Explosives: It mediates the synthesis of other explosive compounds.
Wirkmechanismus
The mechanism of action of 1,3,5-trinitrobenzene involves its high explosiveness due to the presence of three nitro groups, which release a significant amount of energy upon decomposition. The compound forms charge-transfer complexes with electron-rich arenes and undergoes reduction to form 1,3,5-triaminobenzene . The initial decomposition mechanism of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, involves dehydration reactions forming mono- and di-furazans .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitrobenzene can be compared with other nitro compounds such as:
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with different properties and applications.
TNT (Trinitrotoluene): A widely known explosive compound that is less expensive but also less powerful than 1,3,5-trinitrobenzene.
Nitrobenzene: A simpler nitro compound used in the production of aniline and other chemicals.
Ethanamine;1,3,5-trinitrobenzene stands out due to its unique combination of ethanamine and 1,3,5-trinitrobenzene, resulting in distinct properties and applications.
Eigenschaften
CAS-Nummer |
56270-19-0 |
|---|---|
Molekularformel |
C12H24N6O6 |
Molekulargewicht |
348.36 g/mol |
IUPAC-Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3/h1-3H;3*2-3H2,1H3 |
InChI-Schlüssel |
LCIKVCHEWVKLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN.CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
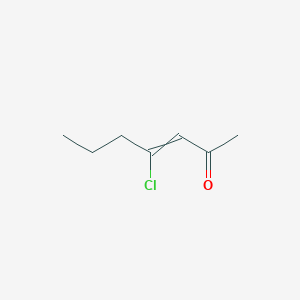
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)


![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)



